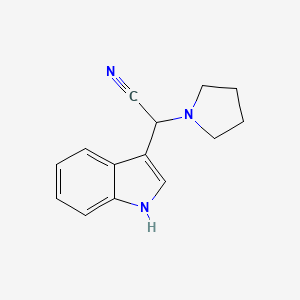![molecular formula C13H15N3O2 B7498302 6-[benzyl(methyl)amino]-3-methyl-1H-pyrimidine-2,4-dione](/img/structure/B7498302.png)
6-[benzyl(methyl)amino]-3-methyl-1H-pyrimidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-[benzyl(methyl)amino]-3-methyl-1H-pyrimidine-2,4-dione, also known as BMMD, is a pyrimidine derivative that has gained attention in the scientific community due to its potential use in cancer treatment. This compound has been shown to have significant anti-cancer properties and is currently being studied for its mechanism of action and potential applications in cancer therapy.
Wirkmechanismus
The exact mechanism of action of 6-[benzyl(methyl)amino]-3-methyl-1H-pyrimidine-2,4-dione is not fully understood, but it is believed to act by inhibiting the activity of thymidylate synthase, an enzyme that is required for DNA synthesis. This inhibition leads to the accumulation of DNA damage and ultimately, cell death. 6-[benzyl(methyl)amino]-3-methyl-1H-pyrimidine-2,4-dione has also been shown to inhibit the activity of dihydrofolate reductase, another enzyme involved in DNA synthesis.
Biochemical and Physiological Effects:
6-[benzyl(methyl)amino]-3-methyl-1H-pyrimidine-2,4-dione has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and inhibit the activity of thymidylate synthase and dihydrofolate reductase. 6-[benzyl(methyl)amino]-3-methyl-1H-pyrimidine-2,4-dione has also been shown to have anti-inflammatory properties and may have potential use in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 6-[benzyl(methyl)amino]-3-methyl-1H-pyrimidine-2,4-dione for lab experiments is its ability to inhibit the growth of cancer cells, making it a valuable tool for cancer research. Additionally, 6-[benzyl(methyl)amino]-3-methyl-1H-pyrimidine-2,4-dione has been shown to have low toxicity, making it safe for use in cell culture and animal studies. However, one limitation of 6-[benzyl(methyl)amino]-3-methyl-1H-pyrimidine-2,4-dione is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are a number of potential future directions for research on 6-[benzyl(methyl)amino]-3-methyl-1H-pyrimidine-2,4-dione. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of 6-[benzyl(methyl)amino]-3-methyl-1H-pyrimidine-2,4-dione. Additionally, further studies are needed to fully understand the mechanism of action of 6-[benzyl(methyl)amino]-3-methyl-1H-pyrimidine-2,4-dione and its potential use in combination with other anti-cancer drugs. Finally, research is needed to explore the potential use of 6-[benzyl(methyl)amino]-3-methyl-1H-pyrimidine-2,4-dione in the treatment of other diseases, such as inflammatory disorders.
Synthesemethoden
The synthesis of 6-[benzyl(methyl)amino]-3-methyl-1H-pyrimidine-2,4-dione involves the reaction of benzylamine with cytosine, followed by the addition of methyl iodide and sodium hydroxide. The resulting compound is then purified through a series of chemical reactions to yield pure 6-[benzyl(methyl)amino]-3-methyl-1H-pyrimidine-2,4-dione. This synthesis method has been optimized and is now widely used in the production of 6-[benzyl(methyl)amino]-3-methyl-1H-pyrimidine-2,4-dione for research purposes.
Wissenschaftliche Forschungsanwendungen
6-[benzyl(methyl)amino]-3-methyl-1H-pyrimidine-2,4-dione has been extensively studied for its anti-cancer properties. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. 6-[benzyl(methyl)amino]-3-methyl-1H-pyrimidine-2,4-dione has also been shown to induce apoptosis in cancer cells, which is a key mechanism for cancer treatment. Additionally, 6-[benzyl(methyl)amino]-3-methyl-1H-pyrimidine-2,4-dione has been studied for its potential use in combination with other anti-cancer drugs to enhance their effectiveness.
Eigenschaften
IUPAC Name |
6-[benzyl(methyl)amino]-3-methyl-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c1-15(9-10-6-4-3-5-7-10)11-8-12(17)16(2)13(18)14-11/h3-8H,9H2,1-2H3,(H,14,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVZIQRUZSZHNRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(NC1=O)N(C)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-chloro-N-[3-(cyclopropanecarbonylamino)phenyl]-5-methylsulfanylbenzamide](/img/structure/B7498222.png)
![N-(2,4-dimethylphenyl)-N-[3-(1,3-dioxobenzo[de]isoquinolin-2-yl)propyl]-4-nitrobenzamide](/img/structure/B7498223.png)
![2-[(6-ethoxy-1H-benzimidazol-2-yl)sulfanyl]-N-methylacetamide](/img/structure/B7498231.png)
![[2-(3-Methoxyanilino)-2-oxoethyl] 2-(4-phenylpiperazine-1-carbonyl)benzoate](/img/structure/B7498240.png)
![N-[2-[[2-(3,5-dimethylpyrazol-1-yl)acetyl]amino]ethyl]-3-methoxybenzamide](/img/structure/B7498278.png)
![[4-(3-Aminopyrazine-2-carbonyl)-1,4-diazepan-1-yl]-phenylmethanone](/img/structure/B7498283.png)
![2-[2-(4-Benzoyl-1,4-diazepane-1-carbonyl)phenoxy]acetamide](/img/structure/B7498284.png)

![1-[4-(3-Methylbenzoyl)-1,4-diazepan-1-yl]-2-[3-(trifluoromethyl)phenyl]ethanone](/img/structure/B7498293.png)
![N-[[4-(diethylcarbamoyl)phenyl]methyl]-1-pyrazin-2-ylpiperidine-4-carboxamide](/img/structure/B7498296.png)
![2-(1-adamantyl)-N-[2-oxo-2-[(2-oxo-3H-1,3-benzoxazol-5-yl)amino]ethyl]acetamide](/img/structure/B7498305.png)
![N-[(4-chlorophenyl)methyl]-2-(3-phenylpropylsulfonyl)acetamide](/img/structure/B7498312.png)
![[1-(4-Fluorophenyl)-3-methylthieno[2,3-c]pyrazol-5-yl]-[4-(3-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B7498314.png)
![3-[[5-(4-Bromophenyl)tetrazol-2-yl]methyl]-5-thiophen-3-yl-1,2,4-oxadiazole](/img/structure/B7498320.png)